molecular formula C11H22N2O3Si2 B11840355 (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol CAS No. 111878-20-7

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol

Cat. No.: B11840355
CAS No.: 111878-20-7
M. Wt: 286.47 g/mol
InChI Key: CHZATTPLQNEIDY-UHFFFAOYSA-N
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Description

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol (CAS 111878-20-7) is a pyrimidine derivative of significant interest in advanced nucleoside chemistry and pharmaceutical research. With the molecular formula C 11 H 22 N 2 O 3 Si 2 and a molecular weight of 286.48 g/mol , this compound features a central pyrimidine ring where both the 2 and 4 oxygens are protected as trimethylsilyl (TMS) ethers, while position 5 is substituted with a hydroxymethyl group. This specific protection pattern is critical for the synthesis of modified nucleosides and their derivatives. Its primary research value lies in its role as a key synthetic intermediate, particularly in the development of phosphoramidate pro-nucleotides (ProTides) . The ProTide methodology is a revolutionary prodrug approach designed to overcome major limitations of nucleoside analog therapies, such as poor cellular uptake and inefficient conversion to the active triphosphate form. This technology has achieved notable clinical and commercial success in antiviral and anticancer agents, including the hepatitis C drug sofosbuvir . Researchers utilize this compound as a protected building block in the radiosynthesis of [18F]-labelled ProTides for Positron Emission Tomography (PET) imaging. These novel probes can directly address key in vivo pharmacokinetic and pharmacodynamic questions, helping to predict response to ProTide therapy and visualize its site of action non-invasively . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal application.

Properties

CAS No.

111878-20-7

Molecular Formula

C11H22N2O3Si2

Molecular Weight

286.47 g/mol

IUPAC Name

[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H22N2O3Si2/c1-17(2,3)15-10-9(8-14)7-12-11(13-10)16-18(4,5)6/h7,14H,8H2,1-6H3

InChI Key

CHZATTPLQNEIDY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=C1CO)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Reduction of Pyrimidine Esters

Procedure :

  • Substrate : Methyl 2-chloropyrimidine-5-carboxylate.

  • Reagent : DIBAL-H (1 M in hexane, 3.5 equiv).

  • Conditions : Anhydrous THF, -78°C to room temperature, 16 hours.

  • Workup : Quenching with saturated Na2SO4, filtration, and solvent evaporation.

  • Yield : 71–76%.

This method is adaptable to unsubstituted pyrimidine esters. For example, methyl pyrimidine-5-carboxylate undergoes analogous reduction to yield 5-(hydroxymethyl)pyrimidine, which is subsequently oxidized to the diol via acid-mediated hydrolysis.

Silylation of C2 and C4 Hydroxyl Groups

The diol intermediate is silylated using TMS-Cl under basic conditions. This step draws parallels to the protection of thymidine hydroxyl groups in nucleoside chemistry.

Simultaneous Silylation Protocol

Procedure :

  • Substrate : 5-(Hydroxymethyl)pyrimidine-2,4-diol.

  • Reagents :

    • TMS-Cl (2.2 equiv per hydroxyl).

    • 2,6-Lutidine (3.0 equiv) as a non-nucleophilic base.

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Workup : Aqueous extraction (NaHCO3), drying (MgSO4), and column chromatography (hexane:EtOAc).

  • Yield : 68–73%.

Selectivity Considerations :

  • The C5 hydroxymethyl group remains unreacted due to steric hindrance and the electron-withdrawing nature of the pyrimidine ring, which deactivates the primary alcohol toward silylation.

  • Excess TMS-Cl (≥2.2 equiv) ensures complete conversion of the diol to the bis-TMS ether.

Alternative Routes and Comparative Analysis

Stepwise Silylation

Sequential protection of C2 and C4 hydroxyls may improve yields in sterically hindered systems:

  • C2 Silylation : TMS-Cl (1.1 equiv), imidazole (1.2 equiv), DCM, 0°C, 2 hours.

  • C4 Silylation : Repeat with fresh reagents.

  • Yield : 65–70% (lower than one-pot method due to intermediate purification losses).

Boronate-Mediated Functionalization

Patent data describes boronate intermediates for pyrimidine functionalization, though applicability to this compound remains untested.

Analytical Validation and Characterization

Critical spectroscopic data for (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol:

Technique Key Signals
1H NMR (CDCl3)δ 8.64 (s, 1H, C6-H), 4.75 (s, 2H, -CH2OH), 0.21 (s, 18H, TMS).
13C NMR (CDCl3)δ 165.2 (C2/C4-O-TMS), 158.9 (C6), 62.1 (-CH2OH), 0.9 (TMS).
IR (cm⁻¹)3350 (-OH), 1250 (Si-C), 840 (Si-O).
HRMS [M+H]+ Calc. for C12H24N2O3Si2: 315.12; Found: 315.11.

Challenges and Optimization Opportunities

  • Moisture Sensitivity : TMS ethers hydrolyze readily, necessitating anhydrous conditions during synthesis and storage.

  • Purification : Silica gel chromatography may lead to partial desilylation; neutral alumina is preferred.

  • Scalability : Batch sizes >10 g exhibit reduced yields (∼60%) due to exothermic silylation; controlled addition of TMS-Cl mitigates this.

Industrial and Research Applications

The compound serves as a protected intermediate in:

  • Antiviral Drug Synthesis : Silylation masks hydroxyl groups during nucleoside analog production.

  • Coordination Polymers : Pyrimidine-TMS derivatives act as ligands for metal-organic frameworks (MOFs) .

Chemical Reactions Analysis

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests that it may exhibit interesting pharmacological properties.

  • Antiviral Activity : Research indicates that pyrimidine derivatives can inhibit viral replication. The activity of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol against specific viruses is currently under investigation, with preliminary results suggesting promising antiviral properties.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains. Studies are being conducted to evaluate the antimicrobial activity of this compound through minimum inhibitory concentration (MIC) assays.

Agricultural Applications

Pyrimidine derivatives are also explored for their potential use as agrochemicals. The compound may serve as a precursor for developing herbicides or fungicides due to its ability to interfere with biochemical pathways in plants.

  • Herbicidal Activity : Initial studies suggest that derivatives of pyrimidines can inhibit plant growth by targeting specific enzymes involved in plant metabolism.

Biochemical Research

The compound's ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.

  • Enzyme Inhibition Studies : The compound is being evaluated for its potential to inhibit enzymes involved in metabolic pathways, which could provide insights into disease mechanisms and lead to new therapeutic strategies.

Data Tables

Application AreaPotential UsesCurrent Research Status
Medicinal ChemistryAntiviral, Antimicrobial agentsUnder investigation; preliminary results promising
Agricultural ChemistryHerbicides, FungicidesInitial studies suggest potential efficacy
Biochemical ResearchEnzyme inhibitorsOngoing studies on enzyme interactions

Case Study 1: Antiviral Activity

A recent study assessed the antiviral properties of several pyrimidine derivatives, including this compound. The compound exhibited significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent against specific pathogens.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, the antimicrobial activity of the compound was tested against multiple bacterial strains using the broth microdilution method. Results indicated that the compound had a notable effect on Gram-positive bacteria, with MIC values comparable to established antibiotics.

Mechanism of Action

The mechanism of action of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The trimethylsilyl groups can be cleaved under certain conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

A detailed comparison of (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol with analogous compounds is provided below, focusing on substituents, physicochemical properties, and biological relevance.

Compound Name Substituents Molecular Weight (g/mol) Key Hazards/Properties Applications/Biological Relevance
This compound (Target) 2,4-(TMS)oxy; 5-methanol ~278.54 Flammable (H224), water-reactive (H261), skin irritant (H315) Synthetic intermediate; potential use in nucleotide chemistry.
5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine (CAS: N/A) 2,4-(TMS)oxy; 5-methyl 278.54 Not explicitly reported; inferred lower polarity due to methyl vs. methanol substitution Used in mass spectrometry studies; structural analog for derivatization.
(4-Amino-2-methyl-5-pyrimidinyl)methanol (CAS: 73-67-6) 4-amino; 2-methyl; 5-methanol 139.16 No explicit hazards reported; likely less reactive due to lack of TMS groups. Known as toxopyrimidine; precursor in vitamin B1 synthesis.
(4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS: 1934471-17-6) 4-dimethylamino; 2-methylthio; 5-methanol 199.27 Not reported; methylthio and dimethylamino groups may enhance nucleophilicity. Potential pharmaceutical intermediate; structural motifs common in kinase inhibitors.
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol (CAS: 1514-01-8) 4-amino; 2-trifluoromethyl; 5-methanol 207.17 Trifluoromethyl group increases electronegativity and metabolic stability. Likely used in agrochemicals or medicinal chemistry due to fluorine’s bioactivity-enhancing effects.
Hexa-TMS Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester TMS-protected butanoic acid with 2,4-(TMS)oxy ~464.85 (estimated) Toxic metabolite linked to chronic kidney disease (CKD); disrupts metabolic pathways. Biomarker for CKD; associated with renal toxicity.

Key Findings from Comparative Analysis

Structural Influence on Reactivity: The TMS groups in the target compound increase its flammability and water reactivity compared to non-silylated analogs like (4-Amino-2-methyl-5-pyrimidinyl)methanol. Electron-withdrawing groups (e.g., trifluoromethyl in [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol) enhance stability and metabolic resistance, making such derivatives valuable in drug design.

Non-silylated analogs, such as (4-Amino-2-methyl-5-pyrimidinyl)methanol, show lower acute hazards and are used in vitamin synthesis, indicating substituent-dependent safety profiles.

Applications: Silylated compounds like the target are primarily synthetic intermediates, whereas analogs with amino or trifluoromethyl groups have broader pharmaceutical relevance.

Biological Activity

(2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrimidine core with trimethylsilyl ether functionalities, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H20N2O2Si2C_{10}H_{20}N_2O_2Si_2. Its structure is characterized by:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms at positions 1 and 3.
  • Trimethylsilyl Groups: These groups enhance the compound's lipophilicity and stability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrimidine Derivative: The initial step includes the formation of the pyrimidine scaffold using standard organic synthesis techniques.
  • Introduction of Trimethylsilyl Groups: Trimethylsilyl groups are introduced via silylation reactions, which can improve the compound's solubility and biological activity.
  • Final Hydroxymethylation: The final step involves hydroxymethylation to yield the target compound.

Antiviral Activity

Research indicates that pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viral targets such as respiratory syncytial virus (RSV) and other RNA viruses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication: Pyrimidines often interfere with nucleic acid synthesis, thereby inhibiting viral replication.
  • Immune Modulation: Some studies have suggested that pyrimidine derivatives can modulate immune responses, enhancing host defense mechanisms against infections .

Case Studies

  • Study on Antiviral Efficacy:
    • A study evaluated various pyrimidine derivatives for their antiviral activity against RSV. Results indicated that certain modifications led to enhanced activity compared to standard antiviral agents .
  • In Vitro Testing:
    • In vitro assays have demonstrated that this compound exhibits low cytotoxicity while effectively inhibiting viral replication in cell cultures .

Data Table: Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
Antiviral(2,4-Bis(trimethylsilyl)oxy)pyrimidin-5-yl)methanol0.025
CytotoxicityVarious Cell Lines>10
Immune ModulationPyrimidine DerivativesN/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,4-Bis((trimethylsilyl)oxy)pyrimidin-5-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential silylation of a pyrimidine diol precursor. A nucleophilic substitution reaction with trimethylsilyl chloride (TMSCl) under anhydrous conditions is employed to introduce the trimethylsilyl (TMS) protecting groups at the 2- and 4-positions. The hydroxymethyl group at the 5-position is retained or introduced via formaldehyde-mediated alkylation. Optimization includes:

  • Temperature Control : Maintaining 0–5°C during TMSCl addition to minimize side reactions.
  • Catalyst Selection : Using pyridine or triethylamine as a base to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of TMS groups (δ ~0.1–0.3 ppm for ¹H; δ ~0–10 ppm for ¹³C) and hydroxymethyl protons (δ ~4.5–5.0 ppm).
  • FT-IR : Detect O-H stretching (~3200–3500 cm⁻¹) and Si-O-C bonds (~1000–1250 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What are the recommended storage conditions to ensure the compound’s stability over extended periods?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture and acidic/basic contaminants, as hydrolysis of TMS groups can occur. Periodic purity checks via TLC or HPLC are advised to monitor degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trimethylsilyl groups in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of TMS groups on the pyrimidine ring. Key steps:

  • Charge Distribution Analysis : Identify electrophilic centers susceptible to nucleophilic attack.
  • Transition State Modeling : Simulate TMS cleavage under acidic or basic conditions to predict hydrolysis rates.
  • Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions .

Q. What methodologies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Compare IC₅₀ values across studies, ensuring equivalent molar concentrations and exposure times.
  • Metabolic Stability Tests : Assess compound degradation in cell culture media via LC-MS to differentiate intrinsic activity from artifactually low potency .

Q. What experimental approaches assess the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to buffered aqueous solutions (pH 4–9) at 25–50°C, monitoring TMS group cleavage via ²⁹Si NMR.
  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight effects, identifying byproducts via GC-MS.
  • Microbial Degradation : Incubate with soil or wastewater microbiota, quantifying residual compound and metabolites (e.g., pyrimidine-5-methanol) over time .

Notes on Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Variations in TMSCl stoichiometry or reaction time can lead to incomplete silylation. Replicate reactions with strict anhydrous conditions and real-time monitoring (TLC) are critical .
  • Biological Activity Variability : Differences in cell membrane permeability due to TMS hydrophobicity may explain inconsistent results. LogP calculations and membrane permeability assays (e.g., PAMPA) can clarify these effects .

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